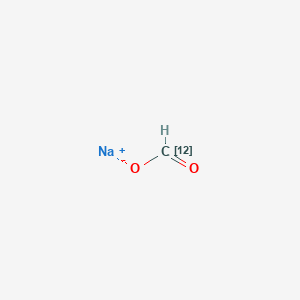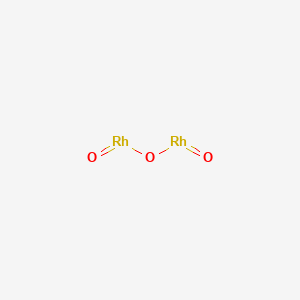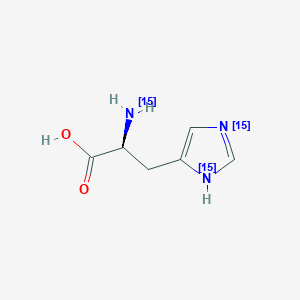
Dichloro(3-methyl-2-butenylidene)bis(tricyclopentylphosphine)ruthenium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
二氯(3-甲基-2-丁烯亚基)双(三环戊基膦)钌(II) 的合成通常涉及三氯化钌与三环戊基膦和 3-甲基-2-丁烯亚基的反应 . 该反应在惰性气氛下进行,通常为氮气或氩气,以防止氧化。 然后加热反应混合物以促进所需钌配合物的形成 .
工业生产方法
该化合物的工业生产方法与实验室合成相似,但规模更大以适应更大的数量。 该过程涉及对反应条件的严格控制,包括温度、压力和惰性气氛,以确保产物的产率高且纯度高 .
化学反应分析
反应类型
二氯(3-甲基-2-丁烯亚基)双(三环戊基膦)钌(II) 主要经历复分解反应,包括:
烯烃复分解: 该反应涉及烯烃之间亚烷基基团的交换,导致形成新的碳碳双键.
开环复分解聚合 (ROMP): 该反应用于从环状烯烃生产聚合物.
常用试剂和条件
这些反应中常用的试剂包括各种烯烃和环状烯烃。 这些反应通常在惰性气氛条件下进行,以防止催化剂的氧化和降解 .
主要产物
从这些反应中形成的主要产物取决于所用具体底物。 在烯烃复分解中,产物通常是新的烯烃,而在 ROMP 中,产物是聚合物 .
科学研究应用
二氯(3-甲基-2-丁烯亚基)双(三环戊基膦)钌(II) 在科学研究中具有广泛的应用:
化学: 它用作各种复分解反应中的催化剂,促进复杂有机分子的合成.
生物学: 该化合物用于合成具有生物活性的分子,包括药物.
工业: 该化合物用于生产聚合物和其他工业相关材料.
作用机制
二氯(3-甲基-2-丁烯亚基)双(三环戊基膦)钌(II) 的作用机制涉及钌中心与亚烷基和膦配体的配位。 这种配位促进了烯烃的活化,导致通过复分解反应形成新的碳碳键 . 所涉及的分子靶标和途径包括钌中心与烯烃的双键的相互作用,从而能够交换亚烷基基团 .
相似化合物的比较
类似化合物
格氏催化剂 M103:
格氏第一代催化剂: 该催化剂具有类似的动力学特征,并用于类似的复分解反应.
独特性
二氯(3-甲基-2-丁烯亚基)双(三环戊基膦)钌(II) 的独特之处在于其特定的配体环境,这在复分解反应中提供了独特的反应性和选择性。 三环戊基膦配体提供影响催化剂性能的空间和电子特性 .
属性
分子式 |
C35H62Cl2P2Ru |
|---|---|
分子量 |
716.8 g/mol |
InChI |
InChI=1S/2C15H27P.C5H8.2ClH.Ru/c2*1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15;1-4-5(2)3;;;/h2*13-15H,1-12H2;1,4H,2-3H3;2*1H;/q;;;;;+2/p-2 |
InChI 键 |
UCDVULRIJNJVEV-UHFFFAOYSA-L |
规范 SMILES |
C[C](C)[CH][CH].C1CCC(C1)P(C2CCCC2)C3CCCC3.C1CCC(C1)P(C2CCCC2)C3CCCC3.Cl[Ru]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate](/img/structure/B12060354.png)





![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)


![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)


![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)

